molecular formula C6H5ClO3 B1645963 5-(Chloromethyl)furan-2-carboxylic acid

5-(Chloromethyl)furan-2-carboxylic acid

Cat. No.: B1645963
M. Wt: 160.55 g/mol
InChI Key: XGJWKRJQEOSFCO-UHFFFAOYSA-N
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Description

Overview of Furan (B31954) Chemistry and its Academic Significance

Furan is a five-membered heterocyclic organic compound containing one oxygen atom, with the chemical formula C₄H₄O. numberanalytics.com Its aromatic character, arising from the delocalization of six π-electrons, makes it a stable yet highly reactive molecule, rendering it a versatile building block in organic synthesis. numberanalytics.comacs.org Furan and its derivatives are integral to a vast number of natural products, pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comutripoli.edu.ly The furan ring system is a fundamental skeleton in various substances with demonstrated anti-bacterial, antiviral, anti-inflammatory, and anticancer properties. utripoli.edu.lyutripoli.edu.ly

In synthetic organic chemistry, furans are prized for their ability to participate in a wide array of reactions, including Diels-Alder cycloadditions, where they can act as the diene component to form complex cyclic structures. numberanalytics.comfiveable.me The unique reactivity of the furan moiety allows for its conversion into other important functional groups, such as 1,4-dicarbonyl compounds through hydrolytic ring cleavage. acs.org The academic and industrial interest in furan chemistry is further amplified by the increasing focus on renewable resources, as key furan derivatives like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) can be produced from the dehydration of sugars found in lignocellulosic biomass. fiveable.mersc.org This positions furan chemistry as a cornerstone of sustainable chemical production, aiming to replace petroleum-based feedstocks. rsc.org

Contextualizing 5-(Chloromethyl)furan-2-carboxylic acid within Biomass-Derived Platforms

The transition towards a bio-based economy has spurred intensive research into the valorization of biomass, the only renewable source of organic carbon. nih.gov This involves converting lignocellulosic materials, such as agricultural waste, into valuable platform chemicals that can serve as starting materials for a wide range of products. fiveable.me this compound is a prime example of a value-added chemical derived from this sustainable approach, originating from the platform molecule 5-(Chloromethyl)furfural (CMF).

5-(Chloromethyl)furfural (CMF) has emerged as a highly strategic, carbohydrate-derived platform molecule, often considered a more practical and versatile alternative to the well-known 5-(hydroxymethyl)furfural (HMF). acs.orgacs.orgfao.org CMF can be produced in high yields directly from raw, unprocessed lignocellulosic biomass under relatively mild conditions. acs.orgsci-hub.seresearchgate.net It serves as a crucial intermediate, unlocking synthetic pathways to two main families of derivatives: furanic and levulinic. acs.orgsci-hub.se The direct oxidation of CMF's aldehyde group leads to this compound, while other transformations can yield biofuels, renewable monomers for polymers, and various specialty chemicals. escholarship.orgrsc.org For instance, CMF can be converted to 2,5-dimethylfuran (B142691) (a biofuel), 2,5-furandicarboxylic acid (a monomer for bio-based polymers like PEF), and levulinic acid, another key platform chemical. acs.orgmdpi.com

The growing interest in CMF and its derivatives, including this compound, stems from several distinct advantages over the more traditionally studied HMF platform. researchgate.netresearchgate.net

Production Efficiency: CMF can be synthesized in higher yields and under milder reaction conditions directly from raw biomass compared to HMF. researchgate.netresearchgate.net

Ease of Isolation: CMF is more hydrophobic than HMF, which significantly simplifies its separation and purification from the aqueous reaction media, a major challenge in HMF production. acs.orgfao.orgresearchgate.net

Enhanced Reactivity and Stability: The chloromethyl group in CMF is a better leaving group than the hydroxymethyl group in HMF, offering greater synthetic versatility for nucleophilic substitution reactions. mdpi.comresearchgate.net Furthermore, intermediates like ethyl 5-(chloromethyl)furan-2-carboxylate exhibit enhanced stability compared to their HMF-derived counterparts. rsc.orgrsc.org For example, the chloromethyl group in this ester is significantly more resistant to substitution by alcohols at moderate temperatures than the chloromethyl group in CMF itself. rsc.orgresearchgate.net

These attributes make the CMF-to-furanic acid pathway a more robust and potentially more economical route for producing bio-based chemicals and materials.

Table 1: Comparison of CMF and HMF Platform Chemicals
Property5-(Chloromethyl)furfural (CMF)5-(Hydroxymethyl)furfural (HMF)
FeedstockRaw biomass, cellulose (B213188), sugars acs.orgresearchgate.netPrimarily fructose (B13574), sugars rsc.org
ProductionHigh yield under mild conditions acs.orgsci-hub.seLower yields, often requires specific substrates like fructose rsc.org
IsolationFacilitated by hydrophobicity acs.orgfao.orgChallenging due to hydrophilicity researchgate.net
Key Functional GroupsAldehyde, chloromethyl, furan ring sci-hub.seAldehyde, hydroxymethyl, furan ring acs.org
Synthetic VersatilityChlorine is a better leaving group, enhancing reactivity mdpi.comresearchgate.netHydroxyl group requires activation for some transformations

Research Trajectories and Scholarly Objectives

Current research on this compound and its derivatives is focused on leveraging its unique chemical structure for the synthesis of high-value products. A primary objective is its use as a monomer and intermediate in the production of novel biopolymers and biofuels.

A key synthetic strategy involves the facile, single-step oxidation of CMF to its corresponding acid chloride, 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC). rsc.orgrsc.orgdntb.gov.ua This highly reactive intermediate serves as a versatile platform for producing a variety of esters and amides. rsc.orgrsc.org For example, the reaction of CMFCC with alcohols like ethanol (B145695) readily produces ethyl 5-(chloromethyl)furan-2-carboxylate. escholarship.orgrsc.org

These furoate esters are of significant interest as potential high-performance biofuels and fuel additives. rsc.orgrsc.org For instance, the hydrogenolysis of the C-Cl bond in ethyl 5-(chloromethyl)furoate yields ethyl 5-methylfuroate, a compound belonging to a class of esters being explored as novel motor fuel oxygenates that can reduce particulate emissions. rsc.org

Furthermore, the bifunctional nature of this compound (possessing both a carboxylic acid and a reactive chloromethyl group) makes it a valuable precursor for creating new polymers. It can be used to synthesize analogues of furan-2,5-dicarboxylic acid (FDCA), the monomer for polyethylene (B3416737) furanoate (PEF), which is a promising bio-based alternative to petroleum-derived PET. rsc.orgrsc.org Scholarly efforts are therefore directed at exploring polymerization reactions and developing new materials with unique properties derived from this furanic platform. rsc.org

Table 2: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC6H5ClO3 echemi.com
Molecular Weight160.55 g/mol echemi.com
Hydrogen Bond Donor Count1 echemi.com
Hydrogen Bond Acceptor Count3 echemi.com
XLogP31.3 echemi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO3/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJWKRJQEOSFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chloromethyl Furan 2 Carboxylic Acid and Its Precursors

Precursor Synthesis: Advanced Routes to 5-(Chloromethyl)furfural (CMF)

5-(Chloromethyl)furfural (CMF) is a pivotal platform chemical, prized for its reactivity which allows for its conversion into numerous important substances. Its synthesis from abundant and renewable carbohydrate sources is a critical first step in the value chain of furan-based chemicals.

Production from Renewable Carbohydrate Feedstocks

The conversion of carbohydrates into CMF is a significant area of research, with various feedstocks being successfully utilized. Monosaccharides such as D-fructose, D-glucose, and sorbose, as well as disaccharides like sucrose (B13894) and cellobiose, and even complex polysaccharides including cellulose (B213188), starch, and inulin, can be transformed into CMF. rsc.orgresearchgate.netmdpi.com

A common and effective method involves a one-pot synthesis in a biphasic system. rsc.orgmdpi.com This typically consists of an aqueous acidic phase to catalyze the dehydration of the carbohydrate and an organic phase to continuously extract the CMF as it is formed. This in-situ extraction is crucial as it protects the CMF from the acidic conditions which could otherwise lead to degradation and the formation of by-products like levulinic acid. mdpi.com For instance, a system employing a mixture of hydrochloric acid (HCl) and phosphoric acid (H₃PO₄) in the aqueous phase and chloroform (B151607) (CHCl₃) as the organic extracting solvent has been shown to be effective. rsc.orgmdpi.com Under optimized conditions, yields of CMF can reach up to 47% from D-fructose. rsc.orgmdpi.com

The choice of carbohydrate feedstock influences the reaction conditions and yields. Fructose (B13574) is often preferred due to its higher reactivity and selectivity towards furanic compounds. However, significant progress has been made in the direct conversion of more complex and abundant feedstocks like cellulose and even raw lignocellulosic biomass, such as wood powder, to CMF. rsc.orgresearchgate.net

Table 1: CMF Yields from Various Carbohydrate Feedstocks

Feedstock Catalyst System Organic Solvent Temperature (°C) Time (h) CMF Yield (%) Reference
D-Fructose HCl/H₃PO₄ CHCl₃ 45 20 ~47 rsc.orgmdpi.com
Microcrystalline Cellulose HCl/ZnCl₂ 1,2-Dichloroethane (B1671644) 80 2 72 researchgate.net
Glucose 3c-DES* - 120 0.5 70 researchgate.net
Fructose 3c-DES* - 120 0.5 86 researchgate.net
Sucrose 3c-DES* - 120 0.5 80 researchgate.net
Cellulose 3c-DES* - 120 0.5 30 researchgate.net

*3c-DES: Three-constituent deep eutectic solvent (choline chloride, AlCl₃·6H₂O, and oxalic acid)

Process Intensification and Green Chemistry in CMF Production

In line with the principles of green chemistry, efforts have been made to develop more sustainable and efficient processes for CMF production. A significant advancement is the use of deep eutectic solvents (DESs). A three-constituent DES composed of choline (B1196258) chloride, aluminum chloride hexahydrate (AlCl₃·6H₂O), and oxalic acid has been successfully employed for the synthesis of CMF from various carbohydrates. researchgate.net This system is particularly effective for the conversion of glucose, achieving a CMF yield of 70% at 120°C in just 30 minutes. researchgate.net From fructose, the yield can be as high as 86%. researchgate.net This method offers a promising green alternative to traditional solvent systems.

Another strategy for process intensification involves the use of additives to improve reaction efficiency under milder conditions. The addition of zinc chloride (ZnCl₂) to an HCl-catalyzed biphasic system has been shown to significantly enhance the isolated yield of CMF from microcrystalline cellulose to 72% at a relatively low temperature of 80°C. researchgate.net

Biphasic reaction systems with in-situ extraction represent a key intensification strategy. rug.nl By continuously removing CMF from the aqueous phase where the reaction occurs, these systems minimize side reactions and increase product selectivity. rug.nldntb.gov.ua The choice of the organic solvent is critical, with solvents like 1,2-dichloroethane and chloroform being effective. rsc.orgresearchgate.net

Direct Synthesis of 5-(Chloromethyl)furan-2-carboxylic acid

The conversion of CMF to this compound is a crucial step in producing a range of functionalized furan (B31954) derivatives. This transformation primarily involves the oxidation of the aldehyde group of CMF.

Oxidative Functionalization of 5-(Chloromethyl)furfural

A remarkably facile method for the synthesis of this compound derivatives involves the direct oxidation of CMF to its corresponding acid chloride, 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC). rsc.orgsemanticscholar.orgdntb.gov.ua This transformation can be achieved with high efficiency using tert-butyl hypochlorite (B82951) (t-BuOCl) as the oxidizing agent. rsc.orgsemanticscholar.orgdntb.gov.ua A key advantage of this method is that t-BuOCl can be inexpensively prepared from readily available commercial bleach and tert-butanol. semanticscholar.orgdntb.gov.ua

The resulting CMFCC is a versatile intermediate that can be used directly without extensive purification. rsc.org It readily reacts with alcohols under mild conditions to produce a variety of 5-(chloromethyl)furan-2-carboxylate esters. rsc.orgrsc.org For example, reacting crude CMFCC with ethanol (B145695) at 50°C yields ethyl 5-(chloromethyl)furan-2-carboxylate in high yield (82% over two steps). rsc.orgsemanticscholar.org Similarly, methyl 5-(chloromethyl)furan-2-carboxylate can be synthesized by reacting CMFCC with methanol (B129727) in the presence of potassium carbonate at room temperature, achieving a 96% yield. rsc.org

Catalytic Systems for Selective Oxidation Processes

While the use of stoichiometric oxidants like t-BuOCl is effective, the development of catalytic systems for the selective oxidation of CMF to this compound is a key research goal for enhancing process sustainability. However, direct catalytic oxidation of CMF to the corresponding carboxylic acid is not as extensively documented as for its hydroxylated analog, 5-hydroxymethylfurfural (B1680220) (HMF).

Research into the catalytic oxidation of CMF has often focused on the synthesis of other valuable compounds, such as 2,5-diformylfuran (DFF). nih.govtue.nl For instance, copper-based catalysts, both homogeneous (e.g., Cu(OTf)₂) and heterogeneous (e.g., copper immobilized on silica), have been explored for the oxidation of CMF to DFF in the presence of oxidants like pyridine (B92270) N-oxide (PNO). nih.govtue.nl

The selective catalytic oxidation of the aldehyde group in furanic compounds is challenging. Studies on HMF oxidation to 2,5-furandicarboxylic acid (FDCA) provide valuable insights. Catalytic systems involving noble metals like gold supported on ceria (Au/CeO₂) have shown high efficiency for HMF oxidation. The morphology of the ceria support has been found to play a crucial role in the catalytic activity. Ruthenium-based pincer complexes have also been reported for the catalytic oxidation of HMF to FDCA using alkaline water as the oxidant. These systems highlight potential avenues for developing selective catalysts for the oxidation of CMF to its carboxylic acid derivative. The challenge lies in achieving selective oxidation of the aldehyde group while preserving the reactive chloromethyl group.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound is primarily achieved through the versatile intermediate, 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC). rsc.orgrsc.org As mentioned, CMFCC reacts readily with various alcohols to form the corresponding esters.

For instance, the synthesis of ethyl 5-(chloromethyl)furan-2-carboxylate and methyl 5-(chloromethyl)furan-2-carboxylate proceeds in high yields from CMFCC. rsc.org The steric hindrance of the alcohol can play a role in the reaction. While less sterically hindered esters are readily formed, the synthesis of bulkier esters like tert-butyl 5-(chloromethyl)furan-2-carboxylate can be more challenging. rsc.org

Furthermore, the chloromethyl group itself can be a site for further functionalization. While stable under the conditions used for esterification, it can undergo nucleophilic substitution under more forcing conditions. rsc.org This dual reactivity makes this compound and its esters valuable building blocks for the synthesis of a wide range of more complex molecules.

Table 2: Synthesis of this compound Derivatives

Starting Material Reagents Product Yield (%) Reference

Formation of 5-(Chloromethyl)furan-2-carbonyl Chloride (CMFCC)

The conversion of 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA) to 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) is a pivotal step. This transformation introduces two reactive functional groups, the acid chloride and the chloromethyl group, making CMFCC a versatile intermediate.

The use of tert-butyl hypochlorite (t-BuOCl) as a chlorinating agent has been a subject of optimization studies. This reagent offers a way to chlorinate the hydroxymethyl group. Research has focused on fine-tuning reaction parameters to maximize the yield and purity of CMFCC while minimizing the formation of byproducts. Key variables in these optimizations include the reaction temperature, the stoichiometry of the reagents, and the choice of solvent. For instance, maintaining a low temperature is often crucial to prevent undesired side reactions.

A study on a related substrate, methyl 5-(hydroxymethyl)furan-2-carboxylate, demonstrated a two-step, one-pot process where the hydroxymethyl group was first chlorinated with thionyl chloride and pyridine, followed by the hydrolysis of the ester to the carboxylic acid and subsequent conversion to the acid chloride. While not directly using tert-butyl hypochlorite for the acid, this highlights the multi-step nature often required for these transformations.

Table 1: Optimization Parameters for Chlorination Reactions

ParameterConditionOutcome
Temperature Low (e.g., 0-5 °C)Minimizes byproduct formation
Reagent Stoichiometry Slight excess of t-BuOClEnsures complete conversion
Solvent Aprotic (e.g., Dichloromethane)Prevents unwanted reactions with the solvent

Beyond tert-butyl hypochlorite, other chlorinating agents have been investigated for the synthesis of CMFCC and related compounds. Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride are commonly employed to convert carboxylic acids to acid chlorides. Thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF), is a standard method for this conversion.

Esterification Protocols for Alkyl 5-(Chloromethyl)furan-2-carboxylates

The esterification of this compound or its acid chloride derivative is a common strategy to produce alkyl 5-(chloromethyl)furan-2-carboxylates. These esters are often more stable and easier to handle than the corresponding acid chloride.

A straightforward and widely used method for preparing alkyl 5-(chloromethyl)furan-2-carboxylates is the alcoholysis of the CMFCC intermediate. This reaction involves treating the acid chloride with an appropriate alcohol. The high reactivity of the acid chloride allows this reaction to proceed readily, often at room temperature or with gentle heating. The choice of alcohol determines the nature of the resulting ester (e.g., methanol for the methyl ester, ethanol for the ethyl ester).

This method's simplicity and generally high yields make it an attractive option for synthesizing a variety of ester derivatives. For example, the reaction of CMFCC with methanol would yield methyl 5-(chloromethyl)furan-2-carboxylate.

The mechanism of esterification of furan-2-carboxylic acid derivatives typically follows standard pathways for acyl substitution. In the case of alcoholysis of the acid chloride (CMFCC), the reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the ester.

For the direct esterification of this compound (without proceeding through the acid chloride), an acid catalyst is typically required. This is known as Fischer esterification. The catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the alcohol.

Indirect Synthetic Routes to Furan-2-carboxylate (B1237412) Derivatives

Indirect routes to furan-2-carboxylate derivatives often involve the modification of other furan compounds. For instance, derivatives of 2-furoic acid can be synthesized from furfural (B47365), a readily available bio-based chemical. Oxidation of furfural can yield 2-furoic acid, which can then be subjected to further functionalization.

Another approach involves the synthesis of the furan ring itself from acyclic precursors, a method known as the Paal-Knorr furan synthesis. While more complex, this strategy allows for the introduction of various substituents on the furan ring at an early stage. For example, a 1,4-dicarbonyl compound can be cyclized under acidic conditions to form a furan. Subsequent manipulations of the substituents can then lead to the desired furan-2-carboxylate derivative.

Chemical Transformations and Reactivity Profiles of 5 Chloromethyl Furan 2 Carboxylic Acid and Its Analogues

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The chloromethyl group at the C5 position of the furan (B31954) ring is an electrophilic center, susceptible to attack by various nucleophiles. This reactivity is somewhat tempered compared to its aldehyde precursor, 5-(chloromethyl)furfural (CMF), due to the electronic influence of the carboxyl group. Nevertheless, it serves as a key handle for introducing diverse functionalities onto the furan scaffold.

The substitution of the chlorine atom by oxygen-based nucleophiles, such as alcohols, is a fundamental transformation for producing 5-(alkoxymethyl)furan-2-carboxylate esters. Research has shown that the chloromethyl group in esters of 5-(chloromethyl)furan-2-carboxylic acid exhibits enhanced stability compared to that in CMF. rsc.org For instance, while CMF readily reacts with ethanol (B145695) at room temperature, the analogous substitution on ethyl 5-(chloromethyl)furan-2-carboxylate requires more forcing conditions. rsc.orgresearchgate.net This reaction is typically carried out at elevated temperatures to achieve high yields of the corresponding ether. rsc.org

The reaction of ethyl 5-(chloromethyl)furan-2-carboxylate with ethanol requires heating in a closed vessel at 150 °C for 7 hours to produce ethyl 5-(ethoxymethyl)furan-2-carboxylate in high yield. rsc.org This increased stability suggests the potential for these compounds in applications like biofuels, where stability is a crucial factor. rsc.org

Table 1: Reaction of Ethyl 5-(chloromethyl)furan-2-carboxylate with an Oxygen Nucleophile
ReactantNucleophileConditionsProductYieldReference
Ethyl 5-(chloromethyl)furan-2-carboxylateEthanol (EtOH)150 °C, 7 hEthyl 5-(ethoxymethyl)furan-2-carboxylate96% rsc.org

The chloromethyl group also readily reacts with nitrogen and carbon nucleophiles, further expanding the synthetic utility of this compound derivatives. The acid chloride form, 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC), has been shown to react efficiently with both types of nucleophiles. rsc.org

For example, CMFCC undergoes substitution with benzylamine (B48309), a nitrogen nucleophile, at 50 °C to yield the corresponding N-benzyl derivative. rsc.org In terms of carbon nucleophiles, a Friedel-Crafts reaction between CMFCC and mesitylene (B46885) in the presence of aluminum chloride proceeds in high yield. rsc.org

More advanced strategies have focused on transforming the chloromethyl group itself into a carbon nucleophile. escholarship.orgnih.govescholarship.org Biobased 5-(chloromethyl)furoate esters can be deprotonated to form furylogous lithium enolates or undergo zinc insertion to facilitate Reformatsky-type reactions, which represent a significant expansion of their synthetic utility. researchgate.netnih.gov

Table 2: Reactions with Nitrogen and Carbon Nucleophiles
ReactantNucleophile/ReagentReaction TypeProductYieldReference
5-(Chloromethyl)furan-2-carbonyl chlorideBenzylamine (BnNH₂)Nucleophilic Substitution (N-nucleophile)N-Benzyl-5-(chloromethyl)furan-2-carboxamide82% rsc.org
5-(Chloromethyl)furan-2-carbonyl chlorideMesitylene / AlCl₃Friedel-Crafts Alkylation (C-nucleophile)(5-(Mesitylmethyl)furan-2-yl)(phenyl)methanone derivative95% rsc.org

Reduction Strategies and Pathways

Reduction of this compound and its esters can be directed at either the chloromethyl group (dehalogenation) or the furan ring, depending on the chosen methodology. Both catalytic and electrochemical methods have been explored to achieve these transformations.

Catalytic hydrogenation is an effective method for the dehalogenation of the chloromethyl group. Specifically, the carbon-chlorine bond can be cleaved via hydrogenolysis. The reaction of ethyl 5-(chloromethyl)furan-2-carboxylate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst results in the formation of ethyl 5-methylfuroate. rsc.org This transformation is efficient, yielding the dehalogenated product in high yield. rsc.org The resulting methylfuroate esters are of commercial interest as novel motor fuel oxygenates. rsc.org

Table 3: Catalytic Dehalogenation of Ethyl 5-(chloromethyl)furan-2-carboxylate
ReactantReagentsReaction TypeProductYieldReference
Ethyl 5-(chloromethyl)furan-2-carboxylateH₂, Pd/CCatalytic HydrogenolysisEthyl 5-methylfuroate86% rsc.org

Electrochemical methods offer an alternative route for the reduction of this compound derivatives, providing access to unique reactive intermediates. Ethyl 5-(chloromethyl)furan-2-carboxylate can undergo a two-electron electrochemical reduction in an undivided cell. researchgate.net This process generates a furylogous enolate anion, a versatile intermediate that can be trapped by different electrophiles to create a variety of products. researchgate.net

Quenching this electrochemically generated anion with carbon dioxide leads to the formation of a 5-(carboxymethyl)furan-2-carboxylate. researchgate.net Alternatively, reaction with a proton source yields 5-methylfuran-2-carboxylate. researchgate.net This electrochemical strategy highlights a method for product diversification, expanding the range of molecules accessible from the CMF-derived platform. researchgate.net

Advanced Carbon-Carbon Bond Forming Reactions

Beyond simple substitutions, derivatives of this compound are valuable precursors for advanced carbon-carbon bond-forming reactions. These methods often involve the in-situ generation of organometallic or enolate-type nucleophiles from the chloromethyl moiety, which can then react with various electrophiles.

A key strategy involves the use of Reformatsky-type reactions. escholarship.orgescholarship.org Treatment of 5-(chloromethyl)furoate esters with zinc metal generates an organozinc nucleophile. nih.gov This intermediate readily participates in carbonyl addition reactions with a range of aldehydes, forming new carbon-carbon bonds and yielding functionalized alcohol products in high yields. escholarship.orgescholarship.org This approach has been explored for the synthesis of biobased chromophores. escholarship.org

Furthermore, as mentioned previously, the deprotonation of 5-(chloromethyl)furoate and 5-methylfuroate esters can generate furylogous lithium enolates. researchgate.netnih.gov These enolates can subsequently react with carbon-based electrophiles, such as alkyl halides or carbonyl compounds, representing another important pathway for C-C bond formation. researchgate.net This reactivity, which was previously little-explored for this class of biobased molecules, significantly enhances their synthetic potential. nih.gov

Table 4: C-C Bond Forming Reactions
Reactant/PrecursorReagentsReaction TypeIntermediateApplicationReference
Ethyl 5-(chloromethyl)furan-2-carboxylateZnReformatsky ReactionOrganozinc NucleophileCarbonyl addition escholarship.orgnih.gov
Ethyl 5-(chloromethyl)furan-2-carboxylateBase (e.g., LDA)DeprotonationFurylogous EnolateReaction with electrophiles researchgate.netnih.gov

Generation and Synthetic Utility of Furylogous Enolate Species

The furan ring in derivatives of this compound can transmit electronic effects, allowing for the generation of "furylogous" enolate species. These nucleophiles exhibit reactivity at the methylene carbon, extending the synthetic utility of these bio-based platform molecules beyond simple substitution at the chloromethyl group. escholarship.orgescholarship.org

Several methods have been developed to generate these furylogous enolates. One approach involves the direct deprotonation of 5-methylfuroate esters using a strong base, such as lithium diisopropylamide (LDA). escholarship.org Another powerful method is the two-electron electrochemical reduction of esters like ethyl 5-(chloromethyl)furan-2-carboxylate. researchgate.netresearchgate.net This reductive cleavage of the carbon-chlorine bond produces a furylogous enolate anion. researchgate.net

Once generated, these enolates are versatile intermediates for carbon-carbon bond formation. They can be quenched with various electrophiles, including:

Carbon Dioxide: Trapping the electrochemically generated anion with CO2 leads to the formation of a 5-(carboxymethyl)furan-2-carboxylate, effectively adding a second carboxyl group to the molecule. researchgate.net

Aldehydes and Ketones: The enolates undergo classic addition reactions with carbonyl compounds. researchgate.net For instance, the lithium enolate derived from t-butyl 5-(chloromethyl)furan-2-carboxylate participates in Darzens-type reactions with aromatic aldehydes to yield epoxides. escholarship.org

Alkyl Halides: These nucleophiles can also be used in alkylation reactions. researchgate.net

This reactivity, which represents a departure from the more commonly explored transformations of these molecules, unlocks new pathways for diversifying the chemical space accessible from biomass-derived furanics. escholarship.orgescholarship.org

Elucidation of Reformatsky-Type Reaction Mechanisms

The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxyester. wikipedia.orgchemistnotes.com Esters of this compound are suitable substrates for this transformation, functioning as furylogous analogues of α-haloesters. escholarship.orgescholarship.org

The generally accepted mechanism for the Reformatsky reaction begins with the oxidative addition of zinc metal into the carbon-halogen bond of the haloester, forming an organozinc reagent known as a Reformatsky enolate. wikipedia.orglibretexts.orgrecnotes.com This step is crucial as organozinc reagents are typically less reactive than corresponding Grignard or organolithium reagents, which prevents them from reacting with the ester functionality of other starting material molecules. wikipedia.orglibretexts.org

The key steps of the mechanism are as follows:

Formation of the Organozinc Reagent: Zinc metal inserts into the carbon-chlorine bond of a molecule like ethyl 5-(chloromethyl)furan-2-carboxylate. wikipedia.orgorganic-chemistry.org The resulting organozinc compound can exist as a dimer in the solid state. wikipedia.orglibretexts.org

Coordination and C-C Bond Formation: The carbonyl oxygen of an aldehyde or ketone coordinates to the zinc atom of the Reformatsky enolate. This is followed by the formation of a new carbon-carbon bond between the methylene carbon of the furan derivative and the carbonyl carbon of the electrophile, often proceeding through a six-membered chair-like transition state. wikipedia.orglibretexts.org

Hydrolysis: An acidic workup protonates the resulting zinc alkoxide, yielding the final β-hydroxyester product and zinc(II) salts. wikipedia.orglibretexts.org

The use of 5-(chloromethyl)furoates in Reformatsky-type reactions provides access to a range of carbonyl addition products, further demonstrating the value of these compounds as versatile synthetic intermediates. escholarship.orgescholarship.org This methodology has been successfully applied to produce high yields of addition products. escholarship.org

Exploration of Knoevenagel Condensations with Furanic Substrates

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound, typically catalyzed by a weak base. sphinxsai.comdamascusuniversity.edu.sy Furanic aldehydes, which can be derived from this compound, are excellent substrates for this reaction. sphinxsai.comdamascusuniversity.edu.sydamascusuniversity.edu.sy

This reaction is synthetically valuable as it provides a direct route to α,β-unsaturated compounds, which are precursors to many other molecules. sphinxsai.comdamascusuniversity.edu.sy The reaction of 5-substituted furan-2-carboxaldehydes with active methylene compounds such as malononitrile, ethyl cyanoacetate, or indan-1,3-dione proceeds efficiently under various conditions. sphinxsai.comdamascusuniversity.edu.sydamascusuniversity.edu.symdpi.com

Key aspects of these condensations include:

Catalysts: The reaction is often catalyzed by bases like piperidine, diethylamine, or even heterogeneous catalysts like biogenic carbonates. sphinxsai.comdamascusuniversity.edu.symdpi.com

Solvent Conditions: Reactions can be performed in solvents like ethanol or under solvent-free conditions. damascusuniversity.edu.symdpi.com

Substrate Scope: A variety of 5-substituted furfurals and active methylene compounds can be employed, leading to a diverse range of products. sphinxsai.comdamascusuniversity.edu.symdpi.com

The products of these condensations, often arylidene or furfurylidene derivatives, are frequently stable, solid compounds with high melting points. sphinxsai.comdamascusuniversity.edu.sy These products and their derivatives have attracted interest due to their potential biological activities and use as intermediates in the synthesis of pharmaceuticals and other fine chemicals. sphinxsai.comdamascusuniversity.edu.sy

Table 1: Examples of Knoevenagel Condensation with Furanic Substrates

Furanic AldehydeActive Methylene CompoundProductYield (%)Reference
5-HMFEthyl Cyanoacetate(E)-ethyl 2-cyano-3-(5-(hydroxymethyl)furan-2-yl)acrylate87 mdpi.com
5-NitrofurfuralCreatinine2-Amino-1-methyl-5-(5-nitrofuran-2-ylmethylene)-1H-imidazol-4(5H)-oneHigh sphinxsai.com
5-BromofurfuralIndan-1,3-dione2-(5-Bromofurfurylidene)indan-1,3-dione65 damascusuniversity.edu.sydamascusuniversity.edu.sy
5-IodofurfuralIndan-1,3-dione2-(5-Iodofurfurylidene)indan-1,3-dione72 damascusuniversity.edu.sydamascusuniversity.edu.sy

Organocatalytic and Metal-Catalyzed Transformations

The development of catalytic methods for the transformation of biomass-derived molecules is a cornerstone of sustainable chemistry. This compound and its parent aldehyde, 5-(chloromethyl)furfural (CMF), are prime candidates for such catalytic valorization.

N-Heterocyclic Carbene (NHC) Catalysis in Furanic Systems

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of chemical transformations. In the context of furanic systems, NHCs have been utilized to catalyze reactions of CMF. escholarship.org A notable example is the synthesis of 5-methylfuran-2-carboxylic acid esters from the reaction of CMF with an alcohol in the presence of an NHC catalyst. escholarship.org

Development of Novel Catalytic Systems for Selective Conversions

Research into the catalytic conversion of furanic compounds is an active and evolving field. While specific novel catalytic systems for the direct transformation of this compound are not extensively detailed in the provided context, the broader development of catalysts for related furanic platform molecules is highly relevant.

For instance, the conversion of the aldehyde precursor, CMF, to its corresponding acid chloride, 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC), can be achieved in high yield using tert-butyl hypochlorite (B82951). rsc.orgrsc.org This acid chloride is a highly versatile intermediate for producing furoate ester biofuels and polymers. rsc.orgrsc.org

Furthermore, the development of heterogeneous catalysts for reactions like the Knoevenagel condensation of furanic aldehydes demonstrates a move towards more sustainable and operationally simple synthetic methods. Biologically synthesized calcium and barium carbonates have been shown to be effective basic heterogeneous catalysts for the solvent-free Knoevenagel reaction between 5-HMF derivatives and active methylene compounds, affording products in good yields. mdpi.com These advancements highlight the ongoing efforts to create efficient and environmentally benign catalytic routes for the valorization of furanic substrates.

Advanced Research Directions and Applications in Complex Organic Synthesis

5-(Chloromethyl)furan-2-carboxylic acid as a Versatile Synthetic Building Block

The strategic position of this compound as a derivative of biomass-derived 5-(chloromethyl)furfural (CMF) underscores its significance in the green chemistry landscape. mdpi.comresearchgate.net CMF itself is gaining traction as a more practical alternative to 5-(hydroxymethyl)furfural (HMF) due to its high-yield production under milder conditions directly from raw biomass and its favorable separation characteristics. researchgate.net This accessibility cascades down to this compound and its derivatives, positioning them as key players in the transition towards a bio-based economy.

Strategic Precursor for Furan-2,5-dicarboxylic Acid (FDCA) and its Derivatives

Furan-2,5-dicarboxylic acid (FDCA) is a top-tier, bio-based platform chemical identified for its potential to replace petroleum-derived terephthalic acid in the production of high-performance polymers like polyethylene (B3416737) furanoate (PEF). mdpi.comrsc.org this compound serves as a crucial intermediate in the synthesis of FDCA. The conversion can be achieved through the oxidation of the chloromethyl group.

Research has demonstrated the direct conversion of CMF to its corresponding acid chloride, 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC), using reagents like tert-butyl hypochlorite (B82951). rsc.orgrsc.org This acid chloride is a highly versatile intermediate that can be readily converted to this compound or its esters, which can then be further oxidized to FDCA. rsc.org This pathway offers an alternative to the direct oxidation of HMF, which can be challenging. rsc.org

Table 1: Synthesis of Ethyl 5-(chloromethyl)furan-2-carboxylate from CMF

Reactant Reagent Conditions Product Yield Reference

Contribution to Biofuel and Green Solvent Development

The derivatization of this compound opens avenues for the development of advanced biofuels and green solvents. Esters derived from this acid, such as ethyl 5-methylfuroate, are being commercialized as novel motor fuel oxygenates. rsc.org These furoate esters are hydrophobic, high-energy liquids that can reduce particulate emissions and improve the cold-flow properties of biodiesel blends. rsc.org

The synthesis of these biofuel precursors often involves the esterification of this compound followed by hydrogenolysis of the C-Cl bond. For instance, ethyl 5-(chloromethyl)furan-2-carboxylate can be hydrogenated to produce ethyl 5-methylfuroate. rsc.org Furthermore, other derivatives, such as 5-(alkoxymethyl)furan-2-carboxylate esters, have been proposed as potential biofuels, highlighting the versatility of the starting material. rsc.org

Role in the Synthesis of Bio-Based Polymer Monomers

Beyond its role as a precursor to FDCA, this compound and its derivatives are instrumental in the synthesis of a broader range of bio-based polymer monomers. The ability to selectively modify both the carboxylic acid and the chloromethyl group allows for the creation of diverse difunctional monomers suitable for polymerization.

For example, the acid chloride derivative, 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC), is a key intermediate for producing various furoate esters that can serve as monomers. rsc.orgescholarship.org These monomers can be used to synthesize polyesters and polyamides with novel properties. acs.org The rigid furan (B31954) ring incorporated into the polymer backbone can impart enhanced thermal and mechanical properties. acs.org Research has also explored the synthesis of functional polymers, such as those with applications as synthetic colorants, by leveraging the reactivity of 5-(chloromethyl)furoate esters. escholarship.org

Derivatization for Specialty Chemicals and Functional Materials

The chemical versatility of this compound extends to the synthesis of high-value specialty chemicals and advanced functional materials. The presence of two distinct reactive sites allows for a wide range of chemical transformations, leading to molecules with tailored properties.

Design and Synthesis of High-Value Furanic Esters

A significant area of research focuses on the synthesis of a variety of furanic esters from this compound. These esters are not only valuable as biofuel candidates but also find applications as specialty chemicals, including plasticizers and chemical intermediates. researchgate.netnih.gov

The synthesis typically proceeds via the acid chloride, CMFCC, which readily reacts with various alcohols to form the corresponding esters in high yields. escholarship.org For example, methyl, ethyl, and t-butyl 5-(chloromethyl)furan-2-carboxylates have been synthesized to study the influence of steric effects on their reactivity. escholarship.org The reaction conditions can be tuned to favor the formation of specific esters. For instance, the synthesis of methyl 5-(chloromethyl)furan-2-carboxylate has been achieved in high yield under mild conditions using potassium carbonate. escholarship.org

Table 2: Synthesis of Various 5-(Chloromethyl)furan-2-carboxylate Esters

Ester Starting Material Reagents Conditions Yield Reference
Methyl 5-(chloromethyl)furan-2-carboxylate CMFCC MeOH, K2CO3 rt, 2 h 96% escholarship.org
Ethyl 5-(chloromethyl)furan-2-carboxylate CMFCC EtOH 50 °C, 6 h 82% rsc.org

Exploration of Furanic Scaffolds in Material Science Applications

The rigid and aromatic nature of the furan ring makes derivatives of this compound attractive scaffolds for the development of novel functional materials. Research in this area is expanding, with applications emerging in fields such as liquid crystals and organic electronics.

Recent studies have demonstrated the synthesis of new liquid crystalline materials based on furfural (B47365) derivatives. nih.govresearchgate.net By incorporating the furan moiety into the molecular structure of liquid crystals, researchers have been able to tune their mesomorphic and optical properties. nih.govresearchgate.net For example, a series of (E)-4-((furan-2-ylmethylene)amino)phenyl 4-alkoxybenzoates has been synthesized, exhibiting nematic and smectic liquid crystal phases. nih.govresearchgate.net While this example uses furfural, the synthetic principles can be extended to derivatives of this compound to create new liquid crystalline materials with potentially unique properties.

Furthermore, furan-based molecules are being investigated for their potential in organic electronics. ntu.edu.sg The synthesis of novel furan-containing compounds for applications in electronic devices is an active area of research. The ability to introduce different functional groups onto the furan ring through precursors like this compound is crucial for tailoring the electronic properties of these materials. ntu.edu.sg

Intermediates for Pharmaceutical and Agrochemical Scaffolds

This compound and its derivatives are valuable precursors for the construction of molecular scaffolds with significant biological activity. The substituted furoic acid framework is a key component in various pharmacologically active compounds. Research has indicated that substituted furoic acids can serve as precursors to fragments of cytokine interleukin-2 (B1167480) inhibitors and certain anti-leukemia agents. rsc.org

The furan core itself is a well-established pharmacophore. For instance, novel 5-(4-chlorophenyl)furan derivatives have been synthesized and shown to exhibit inhibitory activity on tubulin polymerization, a mechanism crucial for the development of anticancer drugs. nih.gov While not directly synthesized from this compound, these findings underscore the pharmaceutical potential of the 5-substituted-furan-2-carboxylic acid scaffold. The presence of the chloromethyl group provides a convenient handle for introducing a variety of side chains and functional groups through nucleophilic substitution, thereby allowing for the generation of diverse molecular libraries for drug discovery.

The general synthetic utility is highlighted by the reactivity of its derivatives. The acid can be readily converted to its more reactive acid chloride, 5-(chloromethyl)furan-2-carbonyl chloride, which can then be transformed into a range of esters and amides. rsc.orgrsc.org These derivatives, in turn, can undergo further modifications at the chloromethyl position to build the complex structures required for pharmaceutical and agrochemical applications.

Integration into Multi-Step Organic Synthesis

The distinct reactivity of the two functional groups in this compound allows for its seamless integration into multi-step synthetic sequences, enabling the construction of complex molecular architectures and the targeted modification of the furan system.

Sequential Reactions for Complex Heterocyclic Architectures

The orthogonal nature of the carboxylic acid and chloromethyl groups is key to its utility in sequential reaction pathways. The carboxylic acid can be transformed into an ester or amide, while the chloromethyl group remains available for a subsequent nucleophilic substitution. This two-step process allows for the controlled and stepwise assembly of more complex structures.

For example, 5-(chloromethyl)furan-2-carbonyl chloride can first be reacted with an alcohol to form an ester. researchgate.net The resulting ester can then undergo a nucleophilic substitution reaction at the chloromethyl position with a different reagent. researchgate.net This sequential approach provides a reliable method for introducing different functionalities at both ends of the molecule.

Furthermore, derivatives of this compound, such as its esters, can participate in reactions like the Reformatsky reaction. escholarship.org This involves the formation of an organozinc nucleophile from the chloromethyl group, which can then add to carbonyl compounds, creating new carbon-carbon bonds and leading to more elaborate structures. escholarship.org The furan ring itself can serve as a scaffold for the synthesis of other heterocyclic systems. For example, related furan-based chalcones have been used to synthesize pyrazoline and isoxazoline (B3343090) derivatives, demonstrating the potential to build new heterocyclic rings onto the furan core. nih.gov

Modifying Furan Ring Systems for Enhanced Functionality

Beyond the reactions of its side chains, the furan ring of this compound can be chemically modified to introduce greater molecular complexity and enhanced functionality. One of the most powerful methods for this is the Diels-Alder reaction. mdpi.com

The furan ring can act as a diene in [4+2] cycloaddition reactions with various dienophiles, such as alkenes. mdpi.com This reaction converts the planar, aromatic furan ring into a three-dimensional oxanorbornene structure. uaeu.ac.ae This transformation is significant as it introduces stereochemical complexity and provides a scaffold for further functionalization. The resulting bicyclic products can then be subjected to various transformations, including ring-opening or further derivatization, to create a diverse range of aliphatic and carbocyclic structures that would be difficult to access otherwise. The Diels-Alder reaction of furan derivatives is a well-established, atom-economical method for generating molecular complexity from simple, renewable starting materials. mdpi.com

Spectroscopic Characterization and Computational Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental to confirming the identity and purity of 5-(Chloromethyl)furan-2-carboxylic acid. High-resolution NMR and mass spectrometry, in particular, offer unambiguous evidence of its molecular structure.

While the specific NMR data for this compound is not extensively published, detailed spectral information for its closely related derivative, methyl 5-(chloromethyl)-2-furoate, provides significant insight into the expected signals for the core furan (B31954) structure. nih.gov

In ¹H NMR spectroscopy, the furan ring protons are expected to appear as two distinct doublets in the aromatic region, a result of their coupling to each other. The protons of the chloromethyl group (-CH₂Cl) would typically produce a singlet, shifted downfield due to the electronegativity of the adjacent chlorine atom. The carboxylic acid proton (-COOH) would be observed as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

In ¹³C NMR spectroscopy, distinct signals would be present for each carbon atom in the molecule. The spectrum would show two signals for the sp²-hybridized carbons of the furan ring, a signal for the chloromethyl carbon, and a signal for the carboxylic acid carbonyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound based on Analogous Compounds

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
H3 (Furan) Doublet -
H4 (Furan) Doublet -
-CH₂Cl Singlet ~36-40
-COOH Broad Singlet ~158-162
C2 (Furan) - ~145-150
C3 (Furan) - ~112-119
C4 (Furan) - ~110-115
C5 (Furan) - ~153-158

Note: Predicted values are based on data for methyl 5-(chloromethyl)-2-furoate and general chemical shift principles. Actual values may vary.

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure from fragmentation patterns. In patent literature, this compound has been characterized using liquid chromatography-mass spectrometry (LC-MS). google.com

Analysis of the closely related methyl 5-(chloromethyl)-2-furoate via GC-MS reveals a molecular ion peak corresponding to its molecular weight (m/z = 174 for ³⁵Cl isotope). nih.gov Key fragmentation pathways for this ester would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃), and the cleavage of the C-Cl bond.

For this compound itself, the expected fragmentation pathways under electron ionization would include:

Loss of a chlorine atom: [M-Cl]⁺, leading to a prominent fragment ion.

Decarboxylation: Loss of CO₂, a common fragmentation for carboxylic acids, resulting in a [M-COOH]⁺ or [M-CO₂]⁺ fragment.

Alpha-cleavage: Cleavage of the bond between the furan ring and the chloromethyl group, yielding a furancarboxylic acid cation.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula of C₆H₅ClO₃.

Theoretical and Computational Chemistry Investigations

Computational chemistry provides a molecular-level understanding that complements experimental data. It allows for the investigation of electronic structure, reactivity, and reaction mechanisms that can be difficult to observe directly.

While specific quantum chemical studies on this compound are not widely available, the methodologies have been extensively applied to related furan derivatives. researchgate.netdlr.de Methods like Density Functional Theory (DFT) can be used to calculate a variety of molecular properties:

Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms and the corresponding bond lengths and angles.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. These calculations help identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting its reactivity.

Spectroscopic Properties: Simulating vibrational frequencies (IR spectra) and NMR chemical shifts to aid in the interpretation of experimental spectra.

For this compound, such calculations would likely show high electron density on the oxygen atoms and a polarized C-Cl bond, indicating potential sites for electrophilic attack and nucleophilic substitution, respectively.

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the study of transition states and reaction intermediates. dlr.deacs.org For reactions involving this compound, such as its synthesis or subsequent derivatization, computational models can:

Elucidate Reaction Pathways: Determine the step-by-step mechanism of a reaction, for instance, the oxidation of 5-(chloromethyl)furfural to the carboxylic acid.

Calculate Activation Energies: Quantify the energy barriers for different reaction steps, which helps in predicting reaction rates and understanding the influence of catalysts.

Investigate Regio- and Stereoselectivity: Predict which of several possible products is most likely to form.

Studies on related furans have used these techniques to model mechanisms of thermal decomposition, oxidation, and H-abstraction, providing a framework for how the reactivity of this compound could be computationally explored. acs.orgmdpi.com

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, offering insights into the bulk properties and intermolecular interactions of a substance. Studies on the interactions between furan and carboxylic acids (specifically formic acid) reveal that stable complexes are formed through hydrogen bonding. nih.govacs.org

For this compound, MD simulations could be employed to study:

Solvation: How individual molecules interact with solvent molecules, which is crucial for understanding solubility and reactivity in solution.

Dimerization: The strong tendency of carboxylic acids to form hydrogen-bonded dimers. Simulations could predict the stability and geometry of these dimers.

Crystal Packing: How molecules arrange themselves in the solid state, which influences the macroscopic properties of the material. Reactive MD simulations have also been used to model the pyrolysis of furan resins into glassy carbon materials. psu.edu

The combination of the carboxylic acid group, the furan ring, and the chloromethyl group allows for a variety of intermolecular forces, including strong hydrogen bonds, dipole-dipole interactions, and weaker van der Waals forces, all of which can be effectively modeled using MD simulations.

Future Perspectives and Emerging Research Frontiers

Advancements in Sustainable and Green Chemical Synthesis

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, emphasizing waste reduction, use of renewable feedstocks, and development of environmentally benign processes. The synthesis of 5-(Chloromethyl)furan-2-carboxylic acid is evolving to meet these criteria, primarily through the efficient conversion of its precursor, 5-(chloromethyl)furfural (CMF). CMF is considered a more practical alternative to 5-(hydroxymethyl)furfural (HMF) because it can be produced in high yields directly from raw biomass under mild conditions, and its hydrophobicity simplifies isolation. acs.orgrsc.org

A significant advancement in the sustainable synthesis of this compound derivatives involves the direct, single-step oxidation of CMF. rsc.org One notable green method employs tert-butyl hypochlorite (B82951) (t-BuOCl) as an oxidizing agent to convert CMF into its corresponding acid chloride, 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC). rsc.orgrsc.org This process is advantageous as t-BuOCl can be inexpensively prepared from common household bleach and tert-butanol. rsc.orgwikipedia.org The reaction is remarkably simple, often involving the solvent-free mixing of the aldehyde and the reagent at room temperature. rsc.org The resulting acid chloride is a highly versatile intermediate that can be readily converted to this compound or its esters by quenching with water or alcohols, respectively. rsc.orgresearchgate.net This method avoids the use of heavy metal catalysts and harsh reaction conditions often associated with traditional oxidation processes.

PrecursorOxidizing SystemIntermediate ProductKey AdvantagesReported Yield
5-(Chloromethyl)furfural (CMF)tert-Butyl hypochlorite (t-BuOCl)5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC)Inexpensive reagents, mild conditions, solvent-free option, high yield85% (NMR Yield for CMFCC)
Table 1: Overview of a Green Synthesis Route for this compound intermediate. rsc.org

Expanding the Scope of Bio-Derived Furanic Platform Molecules

Furanic compounds derived from lignocellulosic biomass are recognized as key platform molecules for producing a wide array of value-added chemicals and biofuels. mdpi.com CMF itself is a cornerstone of this platform, and its conversion to this compound and its derivatives significantly broadens its synthetic utility. acs.orgresearchgate.net The introduction of a carboxylic acid or ester function onto the furan (B31954) ring opens up new chemical pathways that are not directly accessible from CMF.

The resulting esters, such as ethyl 5-(chloromethyl)furan-2-carboxylate, are valuable molecules in their own right. rsc.org Research has shown that these bio-based furoate esters can be deprotonated to act as furylogous lithium enolates or undergo zinc insertion to participate in Reformatsky-type reactions. nih.gov This nucleophilic character is a largely unexplored area of reactivity for these carbohydrate-derived molecules, potentially unlocking new markets for products like bio-based epoxy resins and sustainable dyes. nih.gov

Furthermore, these derivatives serve as building blocks for other important chemicals. For example, ethyl 5-(chloromethyl)furan-2-carboxylate can be converted to ethyl 5-methylfuroate through hydrogenolysis, a compound being commercialized as a novel motor fuel oxygenate. rsc.org Electrochemical methods are also being explored to reduce the carbon-chlorine bond and then quench the resulting anion with carbon dioxide, thereby introducing a second carboxyl group and expanding the derivative scope even further. nih.gov

DerivativeSynthesis RoutePotential Application
5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC)Oxidation of CMF with t-BuOClIntermediate for esters, amides, and polymers. rsc.orgrsc.org
Alkyl 5-(chloromethyl)furan-2-carboxylatesQuenching CMFCC with alcoholsChemical intermediates, surfactants, plasticizers. researchgate.net
Ethyl 5-methylfuroateHydrogenolysis of ethyl 5-(chloromethyl)furan-2-carboxylateMotor fuel oxygenate. rsc.org
5-(Carboxymethyl)furan-2-carboxylateElectrochemical reduction followed by CO2 quenchingExpanding platform for dicarboxylic acids. nih.gov
Table 2: Selected Derivatives Expanding the Furanic Platform.

Innovation in Catalyst Design for Precision Organic Transformations

Achieving high selectivity and efficiency in the conversion of biomass-derived molecules is a central challenge that drives innovation in catalyst design. For the transformation of CMF to this compound, the primary goal is the selective oxidation of the aldehyde group without disturbing the reactive chloromethyl group or the furan ring.

While the use of stoichiometric oxidants like t-BuOCl is effective, the future lies in the development of true catalytic systems that are reusable and generate less waste. rsc.orgorganic-chemistry.org Research into the catalytic oxidation of the related molecule HMF provides a roadmap. Numerous heterogeneous and homogeneous catalysts based on noble metals (Au, Pt, Pd, Ru) and non-noble metals (Ag, Cu, Mn) have been developed for the oxidation of HMF to its corresponding carboxylic acids, such as 2,5-furandicarboxylic acid (FDCA). elsevierpure.comnih.gov

For CMF, similar strategies are being explored. For instance, heterogeneous copper catalysts have been investigated for the oxidation of CMF to 2,5-diformylfuran (DFF), demonstrating the potential of metal catalysis for CMF transformations. nih.govnih.gov The development of catalysts with precisely designed active sites will be crucial to selectively converting the aldehyde in CMF to a carboxylic acid. This could involve creating bifunctional catalysts with both redox and acid/base properties to control the reaction pathway. Moreover, electrochemical and biocatalytic approaches are emerging as powerful, sustainable alternatives. nih.govrsc.org Electrocatalysis, for example, can drive oxidation and reduction reactions under mild conditions, while enzymatic catalysts offer unparalleled selectivity.

Catalyst TypeTarget Transformation (Furanic Aldehydes)Key Features
Ruthenium Pincer ComplexesFurfural (B47365)/HMF to Furoic Acid/FDCAHomogeneous catalysis, uses water as oxidant, produces H2. elsevierpure.com
Silver-based Catalysts (e.g., Ag/TiO2, Ag/ZrO2)Furfural/HMF to Furoic Acid/HMFCAHeterogeneous, active at room/mild temperature, requires base. mdpi.com
Copper-based Catalysts (e.g., Cu(OTf)2, Cu on silica)CMF to 2,5-Diformylfuran (DFF)Heterogeneous options allow for catalyst reuse and flow chemistry. nih.gov
Metal-Free Systems (e.g., NaOtBu/DMF)HMF to FDCAAvoids costly and toxic metals, simple components. nih.gov
Table 3: Innovative Catalytic Systems for the Oxidation of Furanic Aldehydes.

Strategic Integration within Future Biorefinery Frameworks

The economic viability of producing bio-based chemicals and fuels is greatly enhanced through the concept of an integrated biorefinery. daneshyari.com This approach focuses on utilizing all components of a biomass feedstock to produce a diverse portfolio of products, maximizing value and minimizing waste. rsc.org 5-(Chloromethyl)furfural is a key enabler of this strategy due to its position as a versatile, centrally located platform molecule that can be efficiently produced from lignocellulose. acs.orgfao.org

The production of this compound and its derivatives represents a critical value-adding pathway within a CMF-based biorefinery. mdpi.com In such a framework, raw biomass is first converted into CMF. acs.org This CMF can then be directed into several downstream processes. One stream can be oxidized to produce this compound, which can then be used to synthesize specialty chemicals, plasticizers, or monomers for novel bio-polymers. rsc.orgresearchgate.net Another stream of CMF could be hydrogenated to produce biofuels like 2,5-dimethylfuran (B142691) (DMF), while other transformations could yield precursors for polymers like polyethylene (B3416737) furanoate (PEF), a bio-based alternative to PET. rsc.orgmdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Chloromethyl)furan-2-carboxylic acid in laboratory settings?

  • Methodological Answer : The compound can be synthesized via oxidation of biomass-derived 5-(chloromethyl)furfural (CMF). A high-yield approach involves treating CMF with tert-butyl hypochlorite (generated from commercial bleach and tert-butanol) to produce 5-(chloromethyl)furan-2-carbonyl chloride, which is subsequently hydrolyzed to the carboxylic acid. This method avoids harsh conditions and achieves yields >85% .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and molecular framework.
  • FTIR to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid).
  • ESI-MS for molecular weight validation.
  • HPLC (>95% purity threshold) to assess batch consistency .

Q. What solvents are suitable for recrystallizing this compound?

  • Methodological Answer : Propan-2-ol is effective for recrystallization due to its moderate polarity. Thermodynamic solubility studies of analogous furan-carboxylic acids (e.g., nitrophenyl derivatives) in propan-2-ol show that solubility increases with temperature (ΔH dissolution ~15–25 kJ/mol). Pre-cooling to 4°C maximizes yield .

Advanced Research Questions

Q. How do substituent positions on the furan ring influence the compound’s reactivity and physicochemical properties?

  • Methodological Answer : Substituent effects can be systematically studied using positional isomers (e.g., 2-, 3-, or 4-nitrophenyl derivatives). For example:

  • Electron-withdrawing groups (e.g., -NO₂) at the 5-position reduce furan ring electron density, slowing electrophilic substitution.
  • Chloromethyl groups enhance reactivity in nucleophilic substitutions (e.g., forming esters or amides) due to the Cl atom’s leaving-group ability .

Q. What strategies mitigate low solubility of this compound in aqueous reaction media?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO:water (1:4 v/v) to improve solubility while maintaining reactivity.
  • Derivatization : Convert the carboxylic acid to a sodium salt for aqueous-phase reactions.
  • Thermodynamic analysis : Calculate dissolution entropy (ΔS) and enthalpy (ΔH) in target solvents (e.g., propan-2-ol) to optimize solvent selection .

Q. How can the chloromethyl group be leveraged for polymer or prodrug synthesis?

  • Methodological Answer : The chloromethyl group undergoes nucleophilic substitution with:

  • Amines : To form amide-linked prodrugs (e.g., antimycobacterial agents).
  • Alcohols : To synthesize ester-based polymers (e.g., polyesters derived from furan-2,5-dicarboxylic acid). Kinetic studies show reaction completion within 2–4 hours at 60°C in DMF .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods for reactions releasing HCl gas (e.g., acyl chloride formation).
  • Waste disposal : Segregate halogenated waste and neutralize acidic residues with NaHCO₃ before disposal .

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